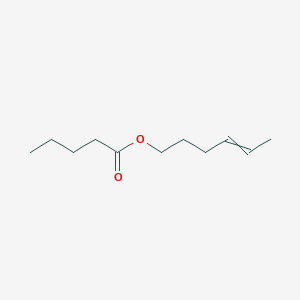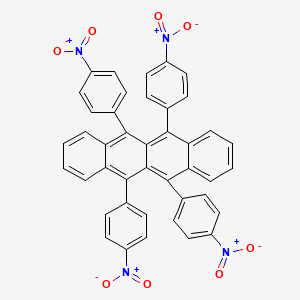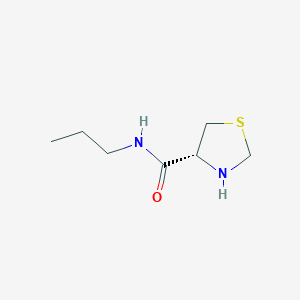
(4R)-N-Propyl-1,3-thiazolidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-N-Propyl-1,3-thiazolidine-4-carboxamide is a chemical compound belonging to the thiazolidine class Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-N-Propyl-1,3-thiazolidine-4-carboxamide typically involves the reaction of a thiazolidine derivative with a propylamine. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-N-Propyl-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Aplicaciones Científicas De Investigación
(4R)-N-Propyl-1,3-thiazolidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of (4R)-N-Propyl-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Thiazolidine-4-carboxylic acid: Studied for its potential therapeutic applications.
N-Propylthiazolidine-2-thione: Investigated for its antimicrobial properties.
Uniqueness
(4R)-N-Propyl-1,3-thiazolidine-4-carboxamide is unique due to its specific structural configuration and the presence of the propyl group, which may confer distinct biological activities and chemical reactivity compared to other thiazolidine derivatives.
Propiedades
Número CAS |
648901-55-7 |
|---|---|
Fórmula molecular |
C7H14N2OS |
Peso molecular |
174.27 g/mol |
Nombre IUPAC |
(4R)-N-propyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C7H14N2OS/c1-2-3-8-7(10)6-4-11-5-9-6/h6,9H,2-5H2,1H3,(H,8,10)/t6-/m0/s1 |
Clave InChI |
OBEKDRBLXICGIX-LURJTMIESA-N |
SMILES isomérico |
CCCNC(=O)[C@@H]1CSCN1 |
SMILES canónico |
CCCNC(=O)C1CSCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



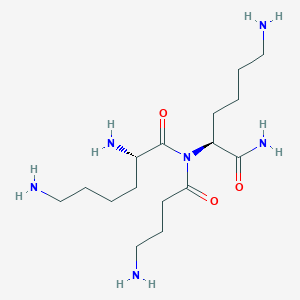
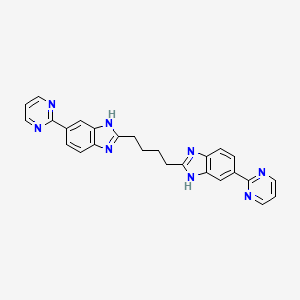
![2',4'-Dimethoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12613752.png)
![2-[4-(4-Iodophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12613763.png)
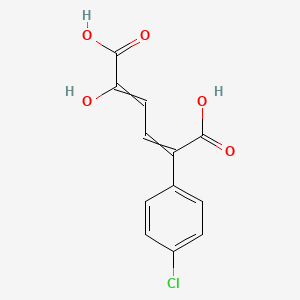
![Acetic acid--[(2R,3R)-3-methyloxiran-2-yl]methanol (1/1)](/img/structure/B12613774.png)
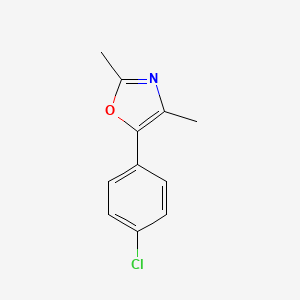

![4-[4-(Phenoxymethyl)phenyl]butanenitrile](/img/structure/B12613784.png)
![4-(Morpholin-4-yl)-6-(pyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12613792.png)
